molecular formula C7H3BrClFO B140607 4-Bromo-2-fluorobenzoyl chloride CAS No. 151982-51-3

4-Bromo-2-fluorobenzoyl chloride

Cat. No.: B140607
CAS No.: 151982-51-3
M. Wt: 237.45 g/mol
InChI Key: PCFIABOQFAFDAU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid. The process involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-fluorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromo-2-fluorobenzoyl group into target molecules. This reactivity is utilized in various synthetic transformations to modify the structure and properties of organic compounds .

Comparison with Similar Compounds

    4-Bromobenzoyl chloride: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.

    4-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse synthetic applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

4-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIABOQFAFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370087
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151982-51-3
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid 144a (250 g, 1.14 mol) in dry DCM (2000 mL) was added oxalyl chloride (446 g, 3.51 mol) and DMF (10 mL) at RT, and the reaction mixture was stirred at RT for 1 h. See FIG. 3. The mixture was concentrated under reduced pressure to give 4-bromo-2-fluorobenzoyl chloride 144b (271 g, 100%) as a yellow solid, which was used for the next step without further purification.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
446 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 4-bromo-2-fluoro-benzoic acid (5.0 g, 22.83 mmol), thionyl chloride (10 mL, 0.137 mmol) in toluene (10 mL) and reflux for 2 h. Evaporate the reaction mixture to obtain 4-bromo-2-fluoro-benzoyl chloride (5.0 g, 93%) and use for the next step without further purification. Dissolve tert-butylamine (0.8 mL, 5.12 mmol) and triethylamine (0.8 mL, 6.32 mmol) in anhydrous DCM (20 mL), cool to 0° C. and add a solution of 4-bromo-2-fluoro-benzoyl chloride (1.0 g, 4.22 mmol) in anhydrous DCM (10 mL). Stir the reaction mixture at 0° C. for 10 min, warm to ambient temperature and continue to stir for 30 min. Wash the reaction mixture with brine (2×10 mL), dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the desired intermediate as a white solid (1.0 g, 87%). MS (ES+) m/z: 275 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (10.8 g, 50.0 mmol) in SOCl2 (50 mL) was stirred at 70° Celsius for 1 hour. After cooling to rt, the resulting mixture was concentrated to give 4-bromo-2-fluorobenzoyl chloride as colorless oil, which was used directly in the next step without purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Procedure CC: To a stirring solution of 4-bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) in dichloromethane (0.10M), add 2 drops of dimethylformamide as a catalyst. Stir at room temperature for 3 hours. After this time, concentrate the reaction in vacuo. Assume total conversion to the acid chloride.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) are combined in dichloromethane (0.10 M), and 2 drops of dimethylformamide are added as a catalyst. The reaction is stirred at room temperature for 3 h. After this time, the reaction is concentrated in vacuo. Total conversion to the acid chloride is assumed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-fluorobenzoyl chloride
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